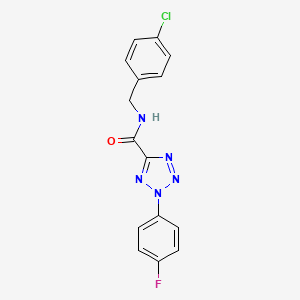

N-(4-chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

Description

N-(4-Chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-fluorophenyl group and a carboxamide linker to a 4-chlorobenzyl moiety. The 4-fluorophenyl group enhances lipophilicity and may influence target binding through halogen interactions, while the 4-chlorobenzyl substituent contributes to steric bulk and electronic effects.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN5O/c16-11-3-1-10(2-4-11)9-18-15(23)14-19-21-22(20-14)13-7-5-12(17)6-8-13/h1-8H,9H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJRIBQTPCUBFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its tetrazole core , distinguishing it from other heterocyclic carboxamides (e.g., thiadiazoles, thiophenes, triazoles). Below is a detailed comparison with structurally related compounds from the evidence:

Key Differences and Implications

Thiophene/Thiazole (): These sulfur-containing cores may improve metabolic stability but lack the bioisosteric versatility of tetrazoles.

Substituent Effects :

- Halogen Positioning : The target’s 4-chlorobenzyl group may confer better steric alignment with hydrophobic binding pockets compared to 2-chlorobenzyl in triazole analogs ().

- Fluorine vs. Trifluoromethyl : The 4-fluorophenyl group in the target provides moderate electron-withdrawing effects, whereas trifluoromethyl groups () enhance lipophilicity but may reduce solubility.

Biological Activity :

- Thiadiazole derivatives () exhibit insecticidal activity, suggesting the target’s tetrazole core could be optimized for similar applications.

- Nitrothiophene carboxamides () show narrow-spectrum antibacterial activity, though their low purity (42%) highlights synthetic challenges absent in high-purity analogs (e.g., 99.05% in ).

Synthetic Accessibility :

- The target’s tetrazole synthesis likely follows established carboxamide coupling methods (e.g., HATU-mediated reactions in ), but regioselective tetrazole formation may require specialized conditions .

Research Findings and Trends

- Bioisosteric Potential: Tetrazoles are increasingly favored over carboxylic acids in drug design due to improved bioavailability and resistance to enzymatic degradation .

- Halogen Interactions : Fluorine and chlorine in the target compound may engage in halogen bonding with biological targets, a feature observed in COX inhibitors () and antifungals ().

- Computational Insights : Molecular docking (e.g., ’s KFase inhibitors with fluorobenzamide groups) suggests that fluorinated carboxamides achieve low binding energies (−9.0 kcal/mol), a metric applicable to the target compound’s design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.